molecular formula C12H14N2O3 B1517884 6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1096805-70-7

6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B1517884
CAS No.: 1096805-70-7
M. Wt: 234.25 g/mol
InChI Key: PTBZCNKPNPBBSM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-7-5-8(12(15)16)9-10(6(2)3)14-17-11(9)13-7/h5-6H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBZCNKPNPBBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₁H₁₂N₂O₃
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 953891-44-6
  • SMILES Notation : CC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O

Biological Activity Overview

The biological activity of 6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has been explored in various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have indicated that derivatives of oxazolo-pyridine compounds exhibit significant antibacterial properties. For instance, compounds similar to 6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine have shown effective inhibition against Gram-positive bacteria.

CompoundActivityTarget BacteriaIC50 (µM)
21bStrongStaphylococcus aureus0.5
21dModerateEnterococcus faecalis1.0
21eStrongStreptococcus pneumoniae0.8

These findings suggest that modifications to the oxazolo-pyridine structure can enhance antibacterial efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

In vitro studies have demonstrated that oxazolo-pyridine derivatives can inhibit cellular proliferation in various cancer cell lines. For example:

Cell LineCompound TestedInhibition Rate (%)
HeLa6-Ethyl...70
HCT1166-Ethyl...65
A3756-Ethyl...75

The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase, although specific pathways remain to be fully elucidated.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of related compounds found that structural modifications significantly influenced activity against resistant strains of bacteria. The study highlighted the importance of substituents in achieving desired bioactivity profiles .
  • Anticancer Mechanisms : Research focusing on the anticancer potential of oxazolo-pyridine derivatives revealed that they could modulate signaling pathways involved in apoptosis and cell cycle regulation. Specifically, compounds were noted to induce p53 activation, leading to increased apoptosis in tumor cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3/6) Purity (%) CAS No. Notes References
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Target) C₁₂H₁₄N₂O₃ 220.22 Propan-2-yl / Ethyl 95 1096805-70-7 Discontinued; high toxicity
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₁H₁₂N₂O₃ 220.22 Propan-2-yl / Methyl ≥95 953891-44-6 Available; lower steric bulk
6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₄H₁₃N₂O₄ 273.27 Propan-2-yl / Furan-2-yl 95 953738-43-7 Discontinued; enhanced π-stacking
3-(4-Methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₄N₂O₄ 286.29 4-Methoxyphenyl / Methyl 95 953736-28-2 Improved solubility
6-Ethyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₅H₁₆N₄O₃ 300.32 Trimethyl-pyrazol / Ethyl 95 1173266-66-4 Higher nitrogen content

Key Comparative Insights

Steric and Electronic Effects :
  • The ethyl group at position 6 in the target compound increases hydrophobicity compared to the methyl analog (C₁₁H₁₂N₂O₃) . This may reduce aqueous solubility but enhance membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Ethyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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